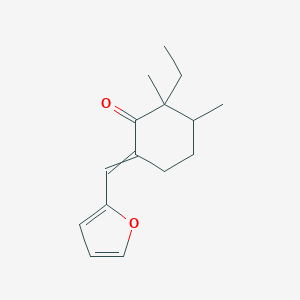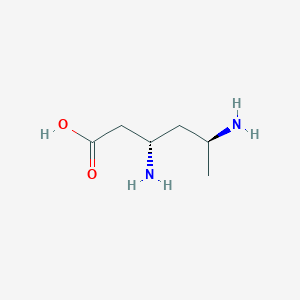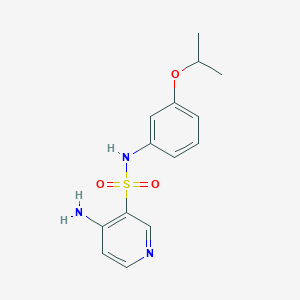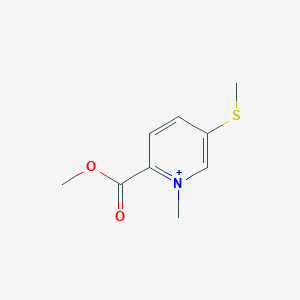![molecular formula C19H17N3OS B231652 N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its diverse range of applications, particularly in the field of medicine.
Mécanisme D'action
The mechanism of action of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the production of certain cytokines and chemokines involved in inflammation. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea in lab experiments is its potent anticancer properties. It has been shown to inhibit the growth of cancer cells at low concentrations, making it a promising candidate for further study as a potential cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea. One potential direction is the study of its potential use as a treatment for other diseases, such as inflammatory bowel disease or rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Finally, the development of novel derivatives of this compound may lead to the discovery of even more potent anticancer agents.
Méthodes De Synthèse
The synthesis of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea involves the reaction of 3-methylthiophenol with 3-chloropyridine in the presence of potassium carbonate. The resulting product is then reacted with phenyl isocyanate to obtain this compound.
Applications De Recherche Scientifique
N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential use in the treatment of diabetes and as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C19H17N3OS |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[6-(3-methylphenyl)sulfanylpyridin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C19H17N3OS/c1-14-6-5-9-17(12-14)24-18-11-10-16(13-20-18)22-19(23)21-15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23) |
Clé InChI |
OIEQTLVCUORKJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)SC2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
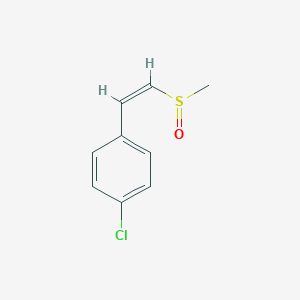
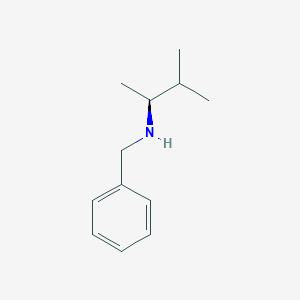
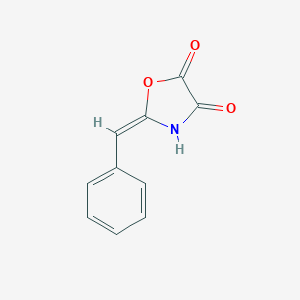
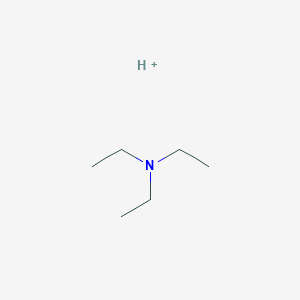
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
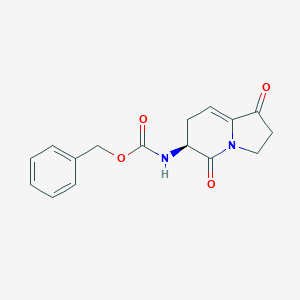
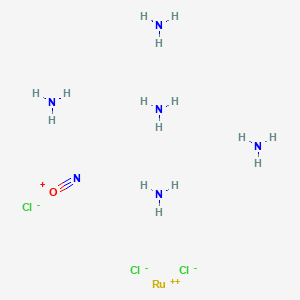
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
